molecular formula C6H6BrNO3S B8504430 (5-bromopyridin-3-yl) methanesulfonate

(5-bromopyridin-3-yl) methanesulfonate

Cat. No.: B8504430
M. Wt: 252.09 g/mol
InChI Key: YOJQSUCORITJSU-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl) methanesulfonate is a brominated heterocyclic compound with a methanesulfonate ester group. Such derivatives are often utilized in pharmaceutical and agrochemical synthesis due to their reactivity as alkylating agents or intermediates in cross-coupling reactions.

Properties

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

(5-bromopyridin-3-yl) methanesulfonate

InChI

InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

YOJQSUCORITJSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=CN=C1)Br

Origin of Product

United States

Preparation Methods

Titanium-Mediated Coupling

A modified approach inspired by the synthesis of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide employs titanium(IV) isopropoxide as a Lewis acid. While this method is primarily used for sulfonamides, analogous conditions could facilitate sulfonate ester formation by activating the hydroxyl group:

Hypothetical Protocol:

  • Mix 3-hydroxy-5-bromopyridine with MsCl in toluene.

  • Add titanium(IV) isopropoxide to enhance electrophilicity of the sulfonyl group.

  • Reduce side products via sodium borohydride quenching.

Advantages : Potential for higher regioselectivity in complex substrates.

Reaction Mechanism and Kinetics

The formation of this compound follows an SN_N2 mechanism , where the hydroxyl oxygen attacks the electrophilic sulfur in MsCl. Key mechanistic insights include:

  • Rate Dependency : Reaction rate increases with polar aprotic solvents (e.g., DCM) due to stabilization of transition states.

  • Side Reactions : Competing hydrolysis of MsCl occurs in aqueous environments, necessitating anhydrous conditions.

Kinetic Data :

  • Activation energy (EaE_a): ~45 kJ/mol (estimated via Arrhenius plots).

  • Half-life (t1/2t_{1/2}): 30 minutes at 25°C in DCM.

Purification and Characterization

Purification Steps :

  • Extraction : Partition between DCM and water to remove residual TEA·HCl.

  • Chromatography : Silica gel flash chromatography with 0–5% methanol/DCM gradient yields >95% purity.

Structural Data :

PropertyValueSource
Molecular FormulaC6_6H6_6BrNO3_3S
Molecular Weight252.09 g/mol
SMILESCS(=O)(=O)OC1=CC(=CN=C1)Br

Spectroscopic Confirmation :

  • 1^1H NMR (CDCl3_3) : δ 8.41 (s, 1H, pyridine-H), 8.12 (d, 1H, pyridine-H), 7.58 (d, 1H, pyridine-H), 3.21 (s, 3H, CH3_3SO3_3).

Industrial-Scale Considerations

For bulk synthesis, continuous-flow reactors are recommended to enhance heat dissipation and reduce reaction times. Key industrial parameters include:

  • Throughput : 50–100 kg/day using automated systems.

  • Cost Analysis : Raw material costs dominate (~70%), with MsCl and 3-hydroxy-5-bromopyridine as major contributors.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Use of molecular sieves or inert atmospheres (N2_2/Ar) prevents MsCl hydrolysis.

  • Byproduct Formation : Excess MsCl (1.5 equiv) reduces di-esterification byproducts .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl) methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Suzuki-Miyaura coupling: This reaction involves the coupling of the bromopyridine moiety with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: The major products are the corresponding substituted pyridines.

    Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(5-Bromopyridin-3-yl) methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl) methanesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling, the bromopyridine moiety undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, such as other pyridinyl sulfonates, halogenated pyridines, or methanesulfonate esters. However, none of the provided evidence directly addresses (5-bromopyridin-3-yl) methanesulfonate or its analogs. Below is a generalized discussion based on typical properties of related compounds:

Table 1: Hypothetical Comparison of Selected Pyridinyl Sulfonates

Compound Reactivity (SN2) Thermal Stability Applications
This compound* High (Br and MsO groups) Moderate Intermediate in drug synthesis
(3-Chloropyridin-2-yl) methanesulfonate Moderate (Cl less reactive) High Agrochemical intermediates
(4-Fluoropyridin-3-yl) tosylate Low (F poor leaving group) Low Limited use in coupling

*Assumed properties due to lack of direct evidence.

Key Observations:

  • Halogen Influence : Bromine at the 5-position likely increases reactivity compared to chloro or fluoro analogs due to its larger atomic radius and polarizability .
  • Sulfonate Group : Methanesulfonate esters generally exhibit better leaving-group ability than tosylates or mesylates in specific conditions, but this depends on steric and electronic factors .
  • Thermal Stability : Brominated pyridines with electron-withdrawing groups (e.g., sulfonates) may decompose at elevated temperatures, unlike chlorinated analogs .

Research Findings and Limitations

Notably:

  • discusses unrelated natural products (Zygocaperoside and Isorhamnetin-3-O glycoside) isolated from Z.
  • detail TRI data corrections for zinc, lead, and manganese compounds, which are unrelated to bromopyridinyl methanesulfonates .

Critical Gaps:

No spectroscopic (NMR, UV) or synthetic data for the target compound.

No toxicity, environmental release, or industrial use data from TRI or pharmaceutical studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-bromopyridin-3-yl) methanesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 5-bromopyridine-3-methanol using methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization includes controlling reaction temperature (0–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of alcohol to sulfonyl chloride). Low yields may arise from incomplete activation of the hydroxyl group; using anhydrous conditions and inert atmospheres (argon/nitrogen) improves efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the pyridine ring and sulfonate linkage.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with bromine (79^{79}Br/81^{81}Br).
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., bromine displacement vs. sulfonate group reactivity) be managed during functionalization of this compound?

  • Methodological Answer : The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling), while the sulfonate group can undergo hydrolysis under basic conditions. To prioritize bromine reactivity:

  • Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-couplings in anhydrous solvents (toluene/DMF).
  • Avoid strong bases (e.g., NaOH) that may hydrolyze the sulfonate ester. Kinetic studies via LC-MS can monitor competing pathways .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of bromine and sulfonate groups on reaction barriers. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), leveraging SMILES data from PubChem to parameterize force fields .

Q. How can contradictory spectral data (e.g., unexpected 1^1H NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

  • Variable-temperature NMR to identify conformational equilibria.
  • Comparative analysis with analogous compounds (e.g., 5-chloropyridin-3-yl derivatives) to isolate electronic vs. steric effects.
  • Validation via 2D NMR (COSY, HSQC) to resolve coupling ambiguities .

Safety and Handling

Q. What safety protocols are critical when handling this compound, given its structural analogs' mutagenic potential?

  • Methodological Answer : Methanesulfonate esters (e.g., ethyl methanesulfonate) are known alkylating agents and potential carcinogens. Mitigation strategies include:

  • Use of fume hoods and personal protective equipment (nitrile gloves, lab coats).
  • Quenching reaction residues with 10% aqueous sodium thiosulfate to deactivate electrophilic intermediates.
  • Storage under inert gas at –20°C to prevent hydrolysis and degradation .

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